Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate
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Description
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate is a chemical compound with the CAS Number: 85844-86-6 . It is also known as Butanoic acid, 4-[[(5-chloro-2-thienyl)sulfonyl]amino]-, ethyl ester .
Molecular Structure Analysis
The molecular formula of this compound is C10H14ClNO4S2 . It has an average mass of 311.806 Da and a monoisotopic mass of 311.005280 Da .Physical And Chemical Properties Analysis
The molecular weight of this compound is 311.81 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Environmental Monitoring and Human Exposure Assessment
Perfluorinated alkyl sulfonamides (PFASs), which are used in consumer products for surface protection, have been studied for their occurrence, indoor air source strength, and human exposure implications. A comprehensive survey conducted in Ottawa, Canada, found significant indoor concentrations of several PFASs, suggesting indoor air as an important source to the outdoor environment. Human exposure through inhalation and dust ingestion was assessed, highlighting the relevance of these compounds in environmental health studies (Shoeib et al., 2005).
Catalysis
Sulfonamido-phosphorus and aminophosphine ligands have been explored for their ability to form active and stable nickel catalysts, which are highly selective for the dimerization of ethylene to 1-butene. The self-assembled allyl-nickel complexes demonstrate the potential of sulfonamide-based ligands in organometallic catalysis (Boulens et al., 2015).
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety aims to develop new antibacterial agents. The synthesis of these compounds has led to several with high antibacterial activity, underlining the utility of sulfonamide derivatives in pharmaceutical development (Azab et al., 2013).
properties
IUPAC Name |
ethyl 4-[(5-chlorothiophen-2-yl)sulfonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-2-16-9(13)4-3-7-12-18(14,15)10-6-5-8(11)17-10/h5-6,12H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYKARGWNYBPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNS(=O)(=O)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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